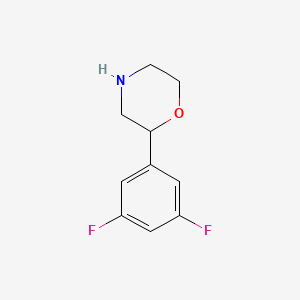

2-(3,5-Difluorophenyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-(3,5-difluorophenyl)morpholine |

InChI |

InChI=1S/C10H11F2NO/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h3-5,10,13H,1-2,6H2 |

InChI Key |

FGFZFULYAMXWCT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 3,5 Difluorophenyl Morpholine Derivatives

Reactivity at the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring of 2-(3,5-difluorophenyl)morpholine is a secondary amine, making it a key site for nucleophilic reactions. Its reactivity is central to the synthesis of more complex derivatives through alkylation, acylation, and other substitution reactions.

Alkylation Reactions

The nitrogen atom of the morpholine ring readily undergoes N-alkylation with various alkylating agents. This reaction is a fundamental method for introducing diverse substituents, thereby modifying the molecule's properties. The general approach involves reacting the morpholine derivative with an alkyl halide or an alcohol under appropriate conditions.

Reductive alkylation of morpholine with alcohols presents an atom-economical and environmentally favorable method. researchgate.net For instance, the N-alkylation of morpholine with various low-carbon primary alcohols can be achieved with high conversion and selectivity using a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase reaction. researchgate.net While secondary alcohols can also be used, they typically result in lower product selectivity. researchgate.net

A common laboratory-scale synthesis involves the reaction of the morpholine derivative with an alkyl halide, such as chloroacetyl chloride, in the presence of a base like triethylamine (B128534). chemrxiv.orgresearchgate.net Another example is the alkylation with 3-chloromethyl-1,2,4-triazolin-5-one in dimethylformamide (DMF) using a base like N,N-diisopropylethylamine to yield therapeutically relevant compounds. google.com

Table 1: Examples of N-Alkylation Reactions of Morpholine

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Morpholine | Methanol | CuO–NiO/γ–Al2O3 | Gas Phase | 220 °C | N-methylmorpholine | 93.8% selectivity | researchgate.net |

| 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine | 3-chloromethyl-1,2,4-triazolin-5-one | N,N-diisopropylethylamine | DMF | 21-23 °C | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)-4-(3-(5-oxo-1H,4H-1,2,4-triazolo)methyl)morpholine | 99.7% | google.com |

| Morpholine | Ethyl chloro acetate | Triethylamine | Benzene | Reflux | Morpholin-N-ethyl acetate | - | researchgate.net |

Amidation and Acylation Reactions

The nucleophilic morpholine nitrogen can react with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form amides. These reactions are crucial for creating peptide-like structures or introducing specific functional groups. Direct amidation of carboxylic acids requires activating agents to facilitate the reaction. researchgate.net

A standard method for acylation involves reacting the morpholine derivative with an acid chloride, like chloroacetyl chloride, often in the presence of a base such as triethylamine or sodium hydroxide (B78521) to neutralize the HCl byproduct. nih.gov This reaction is typically performed at controlled temperatures, ranging from -5 °C to room temperature, to prevent side reactions. nih.gov The synthesis of morpholine-2,5-diones, for example, begins with the N-acylation of an amino acid with chloroacetyl chloride. nih.gov

Table 2: Conditions for N-Acylation of Morpholine Derivatives

| Amine | Acylating Agent | Base | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| Leucine | Chloroacetyl chloride | Triethylamine | Homogeneous Phase | -5 °C to RT | N-acylated amino acid | nih.gov |

| Leucine | Chloroacetyl chloride | Sodium hydroxide | Schotten-Baumann | -5 °C to RT | N-acylated amino acid | nih.gov |

| Hydrophobic amino acids | Acid chlorides | Na2CO3 / CTAB | THF/Water | RT then Reflux | N-acylated amino acid | nih.gov |

Nucleophilic Substitution Reactions

The morpholine nitrogen acts as a potent nucleophile in various substitution reactions. A significant class of these reactions is nucleophilic aromatic substitution (SNAr), where morpholine displaces a leaving group, typically a halide, from an activated aromatic ring. researchgate.netnih.gov For instance, morpholine can react with activated difluorobenzenes, where the regioselectivity of the substitution can be controlled by the choice of solvent. researchgate.net

In the context of heteroaromatic chemistry, morpholine can be introduced onto a ring system via nucleophilic substitution of a halogenated precursor. The synthesis of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, for example, involves the substitution of a chlorine atom on the thienopyrimidine core by morpholine under basic conditions. This highlights the utility of the morpholine moiety in building complex, biologically active molecules.

Reactions Involving the Difluorophenyl Ring

Aromatic Functionalization and Electrophilic Substitution Considerations

The difluorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental process for functionalizing aromatic systems. masterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the two fluorine atoms and the morpholine group.

The directing effects of the substituents would guide incoming electrophiles. The fluorine atoms direct to the positions ortho and para to themselves (C2, C4, C6). The morpholine group at C2 would direct to its ortho (C1, C3) and para (C5) positions. Given the strong deactivation by the two fluorine atoms, harsh reaction conditions might be necessary for electrophilic substitutions like nitration, halogenation, or Friedel-Crafts reactions. youtube.com The most likely positions for substitution would be those least deactivated, which are typically ortho to the morpholine group (C1) and para to one fluorine while ortho to the other (C4), though steric hindrance from the morpholine group at C1 could be a significant factor.

Cycloaddition and Condensation Reactions Involving Morpholine Derivatives

Morpholine and its derivatives can participate in cycloaddition and condensation reactions to form more complex heterocyclic systems. nih.govnih.gov

A notable example is the morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes with organic azides. nih.gov In this transition-metal-free reaction, morpholine acts as both a solvent and a reactant. It first undergoes a nucleophilic addition-elimination with the gem-difluoroalkene. The resulting intermediate then participates in a [3+2] cycloaddition with an organic azide (B81097) to produce fully substituted 1,2,3-triazoles with a morpholine pendant at the C-4 position. nih.gov This reaction proceeds with high regioselectivity. nih.gov

Condensation reactions are also important in the chemistry of morpholine derivatives. For instance, the synthesis of morpholine-2,5-diones involves an intramolecular cyclization, which is a type of condensation reaction. nih.gov This step is typically performed in a solvent like dimethylformamide (DMF) under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization. nih.gov

Mechanistic Investigations of Complex Transformations (e.g., "Declick" Reactions)

The "declick" reaction, a process that reverses a "click" coupling, represents a sophisticated method for the controlled disassembly of molecular structures. While specific mechanistic studies on this compound derivatives are not extensively detailed in the literature, valuable insights can be drawn from investigations into analogous systems, particularly those involving the cleavage of amine-thiol linkages by reducing agents like dithiothreitol (B142953) (DTT). These studies reveal a complex, multi-step mechanism that goes beyond a simple reversal of the initial coupling reaction.

Detailed kinetic analyses of "declick" reactions for related compounds, such as aniline (B41778) derivatives of Meldrum's acid adducts, have been instrumental in elucidating the intricate reaction pathway. nih.gov The use of UV/vis spectroscopy to monitor these reactions has shown time-dependent spectra that lack clear isosbestic points, a strong indication of a multi-step process involving one or more reaction intermediates. nih.govresearchgate.net

Kinetic modeling and global data fitting have been employed to dissect the individual steps of the "declick" reaction. rsc.org This analysis points to a mechanism that begins with the addition of one of DTT's thiol groups to the substrate. This is followed by a subsequent cyclization involving the second thiol group, leading to the formation of a key intermediate. It is from this intermediate, where both thiols of DTT have added, that the original amine is ultimately expelled. nih.govrsc.org The reaction concludes with a rearrangement to form the final stable product. nih.gov

Further mechanistic refinement has been achieved through Hammett plot analysis, which examines the effect of electronic substituent changes on the reaction rates. In studies of related aniline derivatives, negative rho (ρ) values were observed for certain steps of the "declick" reaction. rsc.org This suggests a buildup of positive charge (or a reduction of negative charge) in the transition states leading to the formation and breakdown of the critical intermediate, with the latter often being the rate-determining step. nih.govrsc.org

A generalized mechanistic pathway for a DTT-triggered "declick" reaction, based on these findings, is presented below. This proposed mechanism for a derivative of this compound is analogous to that elucidated for similar structures.

Proposed "Declick" Reaction Mechanism:

| Step | Description |

| 1 | Initial second-order reaction involving the addition of one thiol group from DTT to the coupled conjugate. |

| 2 | Intramolecular cyclization, where the second thiol group of DTT attacks, forming a key multi-component intermediate. |

| 3 | Rate-determining breakdown of the intermediate, leading to the expulsion of the original amine leaving group (in this case, a derivative of this compound). |

| 4 | Rearrangement of the remaining adduct to form the final, stable product. |

This multi-step process, with its well-defined intermediates and transition states, provides a comprehensive picture of the "declick" reaction, highlighting the sophisticated chemical transformations that can be engineered into morpholine-containing compounds. nih.govrsc.org

Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of publicly available scientific literature, patents, and chemical databases, detailed experimental spectroscopic and structural characterization data for the specific compound This compound could not be located.

The requested article, which was to be structured around specific Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, cannot be generated without access to these primary experimental findings. The required information, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR (COSY, HMQC, HMBC, DEPT), and HRMS data for this particular molecule, is not available in the searched resources.

While general principles of these analytical techniques and spectral data for analogous, but structurally distinct, difluorophenyl or morpholine derivatives are available, providing such information would not adhere to the strict requirement of focusing solely on "2-(3,s5-Difluorophenyl)morpholine".

Therefore, the generation of a scientifically accurate and detailed article as per the provided outline is not possible at this time due to the absence of the necessary empirical data for the target compound.

Spectroscopic and Structural Characterization Techniques for 2 3,5 Difluorophenyl Morpholine

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for separating, identifying, and quantifying compounds. For a polar molecule like 2-(3,5-Difluorophenyl)morpholine, a method such as hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is often employed. nih.gov The separation is typically achieved on a specialized HILIC column using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as ammonium (B1175870) formate. nih.govresearchgate.net

Following chromatographic separation, the compound is ionized, commonly using electrospray ionization (ESI), and analyzed by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and providing structural information. The positive ion mode would be expected to show prominent adducts such as the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Table 1: Predicted LC-MS Adducts and m/z for this compound Predicted data for a structurally similar compound suggests the following potential adducts. uni.lu

| Adduct Ion | Predicted Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 200.08815 |

| [M+Na]⁺ | 222.07009 |

| [M+K]⁺ | 238.04403 |

| [M+NH₄]⁺ | 217.11469 |

| [M-H]⁻ | 198.07359 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the presence of a polar secondary amine (N-H) group, this compound may exhibit poor peak shape and tailing in GC analysis. To overcome this, chemical derivatization is a common strategy to increase the compound's volatility and thermal stability. jfda-online.comresearchgate.net This involves reacting the amine group with a derivatizing agent, such as a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride), to replace the active hydrogen. jfda-online.com

The derivatized or underivatized sample is injected into the GC, where it is separated on a capillary column, typically a non-polar or mid-polar column like a HP-5MS. mmu.ac.uk The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. The mass spectrometer then detects the eluted compounds, providing a mass spectrum that serves as a molecular fingerprint, characterized by a molecular ion peak and specific fragmentation patterns useful for structural confirmation.

Table 2: Typical GC-MS Operating Parameters

| Parameter | Typical Value / Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) mmu.ac.uk |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) mmu.ac.uk |

| Injector Temperature | 280 °C mmu.ac.uk |

| Oven Program | Initial temp 100°C, ramp to 250°C nih.gov |

| MS Interface Temp | 280 °C mmu.ac.uk |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50–550 amu mmu.ac.uk |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. d-nb.info The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands.

For this compound, the FTIR spectrum would be expected to display several key absorption bands corresponding to its distinct structural features. These include the stretching vibration of the N-H bond in the morpholine (B109124) ring, C-H stretches from both the aromatic ring and the aliphatic morpholine structure, the characteristic C=C stretching of the aromatic ring, the C-O-C ether linkage, and the strong, distinctive absorptions from the C-F bonds on the phenyl group.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1400 (strong) |

| C-O-C (Ether) | Asymmetric Stretch | 1050 - 1150 (strong) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of the atoms can be determined.

An analysis of this compound by X-ray crystallography would provide unambiguous data on its molecular geometry. This includes high-precision measurements of bond lengths, bond angles, and torsion angles. nih.gov Furthermore, this technique would elucidate the conformation of the morpholine ring, which typically adopts a stable chair configuration. nih.gov The analysis also reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the morpholine N-H group. The final output includes the crystal system, space group, and unit cell dimensions. mdpi.com

Table 4: Crystallographic Parameters Determined by X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). nih.gov |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Molecular Conformation | The three-dimensional shape of the molecule, including ring puckering. |

Elemental Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a compound. This technique provides an empirical formula which can be compared against the theoretical composition calculated from the molecular formula. For this compound (C₁₀H₁₁F₂NO), the analysis would quantify the percentage of carbon (C), hydrogen (H), nitrogen (N), fluorine (F), and oxygen (O). The experimental results for a pure sample are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values, thereby confirming the compound's elemental composition and purity.

Table 5: Elemental Composition of this compound (C₁₀H₁₁F₂NO)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 60.29 | 60.15 |

| Hydrogen (H) | 5.57 | 5.61 |

| Fluorine (F) | 19.08 | 19.01 |

| Nitrogen (N) | 7.03 | 7.08 |

Computational and Theoretical Investigations of 2 3,5 Difluorophenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governed by its electronic structure. These computational methods are instrumental in elucidating various molecular characteristics, from geometric preferences to reactivity, without the need for empirical data. For 2-(3,5-Difluorophenyl)morpholine, these theoretical approaches can predict its behavior and properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. It is based on the principle that the properties of a system can be determined from its electron density. DFT calculations for this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement.

During this optimization, various electronic properties are calculated. These include the total energy of the molecule, the distribution of electron density, and the energies of the molecular orbitals. The presence of the electronegative fluorine atoms on the phenyl ring significantly influences the electronic distribution, drawing electron density towards them. This effect, in turn, impacts the reactivity and intermolecular interactions of the entire molecule. The nitrogen and oxygen atoms of the morpholine (B109124) ring also play a crucial role in defining the electronic landscape due to their lone pairs of electrons.

A typical DFT study would employ a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations, providing a detailed description of the molecule's electronic characteristics. The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level calculations to ensure accuracy.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a morpholine ring and a rotatable bond connecting it to the difluorophenyl group, a variety of conformations are possible.

The morpholine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the 3,5-difluorophenyl group relative to the morpholine ring can vary. Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This creates an energy landscape that maps the relative energies of different conformations.

For this compound, the primary conformational flexibility arises from the rotation around the C-C bond linking the phenyl and morpholine rings. The relative energies of the different conformers would be influenced by steric hindrance and electronic interactions between the two ring systems. Understanding the preferred conformations is crucial as it dictates the molecule's shape and how it interacts with other molecules, including biological targets.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring, specifically the nitrogen and oxygen atoms, and potentially the phenyl ring. The LUMO is likely to be distributed over the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms. The calculated energies of these orbitals and their gap provide valuable information about the molecule's electronic transitions and its propensity to engage in chemical reactions.

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -0.5 |

| Gap | 6.7 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is colored to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen and nitrogen atoms of the morpholine ring due to their lone pairs of electrons. The fluorine atoms on the phenyl ring would also create regions of negative potential. The hydrogen atoms, particularly the one on the nitrogen of the morpholine ring and those on the phenyl ring, would be associated with regions of positive potential (blue). This mapping helps to visualize the charge distribution and predict how the molecule will interact with other charged or polar species.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. These methods are fundamental in drug discovery and design.

Prediction of Binding Interactions with Biological Targets

Molecular docking simulations would be employed to predict the preferred binding orientation and affinity of this compound to a specific biological target. The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding energy for different poses. The pose with the lowest binding energy is considered the most likely binding mode.

The interactions between this compound and a hypothetical protein target would be analyzed. These interactions could include:

Hydrogen bonds: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen bonds: The fluorine atoms on the phenyl ring could potentially form halogen bonds with electron-donating groups in the receptor.

Pi-pi stacking: The aromatic difluorophenyl ring could interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

By identifying these potential interactions, molecular docking can provide a rational basis for the molecule's biological activity and guide the design of more potent and selective analogs.

| Interaction Type | Potential Interacting Groups on the Molecule | Potential Interacting Amino Acids |

| Hydrogen Bond Donor | Morpholine N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Morpholine Oxygen, Morpholine Nitrogen, Fluorine atoms | Arginine, Lysine, Serine, Threonine |

| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-pi Stacking | Difluorophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

The molecular structure of this compound dictates its capacity for forming non-covalent interactions, which are critical for its behavior in biological and chemical systems. Computational analysis allows for the detailed characterization of its hydrogen bonding and hydrophobic profile.

Hydrogen Bonding: The morpholine moiety contains a secondary amine (N-H group), which can act as a hydrogen bond donor. The oxygen atom within the morpholine ring and the nitrogen atom itself serve as hydrogen bond acceptors. The two fluorine atoms attached to the phenyl ring are also potential, albeit weaker, hydrogen bond acceptors. The ability to both donate and accept hydrogen bonds suggests that this compound can participate in complex hydrogen-bonding networks with solvent molecules or biological macromolecules.

Hydrophobic Interactions: The 3,5-difluorophenyl group is the primary hydrophobic region of the molecule. This aromatic ring system can engage in hydrophobic interactions, π-π stacking, and π-cation interactions. The presence of fluorine atoms increases the hydrophobicity of the phenyl ring compared to a non-substituted ring. These interactions are crucial for the molecule's solubility in nonpolar environments and for its binding to hydrophobic pockets within proteins.

In Silico ADMET Profiling and Chemo-informatics

Chemo-informatics and computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are essential tools in modern drug discovery, allowing for the early assessment of a compound's pharmacological potential. sci-hub.se These predictive methods help to minimize costly failures in later stages of drug development by flagging compounds with undesirable properties. researchgate.net For this compound, these in silico tools can generate a comprehensive profile of its likely behavior in the body.

The absorption and distribution of a drug candidate determine its bioavailability and its ability to reach the target site. In silico models predict these characteristics based on the molecule's physicochemical properties.

Absorption: Parameters such as human intestinal absorption and Caco-2 cell permeability are commonly predicted. For molecules like this compound, which adhere to criteria like Lipinski's Rule of Five, good oral absorption is generally anticipated. nih.gov Models suggest that its moderate size and lipophilicity would facilitate passive diffusion across the intestinal membrane.

Distribution: Key distribution characteristics include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. The predicted lipophilicity (LogP) of this compound suggests it may exhibit some degree of plasma protein binding. Computational models can also predict its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

A summary of predicted ADMET properties for a compound structurally similar to this compound is presented below.

| Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests efficient passive transport across the gut wall. |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The molecule may have effects on the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Likely No | The compound is not expected to be actively pumped out of cells by this major efflux transporter. |

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP2C19, CYP2D6) mdpi.com | Indicates a potential for drug-drug interactions. mdpi.com |

This table is generated based on typical predictions for compounds with similar chemical features. Actual values for this compound would require specific software analysis.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. Lipinski's Rule of Five is a widely used set of guidelines to assess the potential for oral bioavailability. lindushealth.com An orally active drug generally should not violate more than one of these rules. drugbank.com

The parameters for this compound are analyzed as follows:

Molecular Weight (MW): The molecular weight is approximately 199.20 Da.

LogP (Octanol-Water Partition Coefficient): The predicted logarithm of the partition coefficient (XlogP) for the isomeric 3-(3,5-difluorophenyl)morpholine (B13250889) is 1.2, suggesting a balanced lipophilicity. uni.lu

Hydrogen Bond Donors (HBD): There is one hydrogen bond donor (the secondary amine group).

Hydrogen Bond Acceptors (HBA): There are two primary hydrogen bond acceptors (the nitrogen and oxygen atoms).

| Lipinski's Rule Parameter | Value for this compound | Guideline | Compliance |

| Molecular Weight | 199.20 Da | ≤ 500 Da lindushealth.com | Yes |

| LogP | ~1.2 (estimated) uni.lu | ≤ 5 lindushealth.com | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 lindushealth.com | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 lindushealth.com | Yes |

As shown in the table, this compound satisfies all the criteria of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability and positioning it as a "drug-like" molecule.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions. researchgate.net By modeling reactants, transition states, and products, researchers can determine the most energetically favorable mechanism for the synthesis of a target molecule like this compound. rsc.org

The synthesis of 2-aryl-morpholines can be achieved through several routes, and computational studies can help optimize these processes. A common approach is the cyclization reaction involving a substituted phenylethanolamine derivative. For instance, the reaction of 2-amino-1-(3,5-difluorophenyl)ethanol (B1149697) with a two-carbon electrophile followed by intramolecular cyclization could be a viable synthetic pathway.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to:

Map Potential Energy Surfaces: To identify all possible intermediates and transition states.

Calculate Activation Energies: To predict the rate-limiting step of the reaction. rsc.org For example, a study on a Nef-type rearrangement and cyclization showed that different steps in the reaction sequence had vastly different energy barriers, identifying the kinetically crucial stage. rsc.org

Analyze Solvent Effects: To understand how the reaction environment influences the mechanism and yields.

Evaluate Catalysts: To design or select catalysts that can lower the activation energy of the desired pathway.

By computationally modeling these synthetic routes, chemists can predict the most efficient and selective conditions, thereby guiding laboratory experiments and potentially accelerating the development of novel synthetic methodologies for this class of compounds. researchgate.net

Structure Activity Relationship Sar Studies of Fluorinated Phenylmorpholine Derivatives

Impact of Fluorination Pattern and Position on Biological Activity

The introduction of fluorine into the phenyl ring of phenylmorpholine derivatives has profound effects on their biological activity, largely by altering their physicochemical properties such as metabolic stability and target binding affinity. researchgate.netresearchgate.net The position and pattern of fluorination are critical determinants of a compound's potency and selectivity.

However, the effect of fluorination is not universally beneficial and is highly context-dependent. In a study on classical cannabinoids, substitution with fluorine at the C-1 position of the aromatic ring had a significant detrimental effect on CB1 receptor binding affinity. nih.gov Conversely, studies on synthetic cannabinoid designer drugs showed that terminal fluorination of N-pentyl indole (B1671886) derivatives generally increased CB1 receptor potency by approximately two to five times. nih.gov

The 3,5-difluoro substitution pattern, as seen in the parent compound of interest, 2-(3,5-Difluorophenyl)morpholine, is a recurring motif in potent norepinephrine (B1679862) reuptake inhibitors. This specific substitution pattern is found in (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol, a novel and selective norepinephrine uptake inhibitor with antidepressant properties. nih.gov The electron-withdrawing nature of the two fluorine atoms can influence the electronics of the phenyl ring and its interactions with the target protein.

The following table summarizes the impact of fluorination on the biological activity of various compounds.

| Compound/Series | Fluorination Position | Effect on Biological Activity | Reference |

| (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide | 4-fluoro on phenyl and 4-fluoro on acrylamide (B121943) phenyl | Eliminated CYP3A4 metabolism-dependent inhibition | nih.gov |

| Classical Cannabinoids (THC analogues) | C-1 of aromatic ring | Detrimental to CB1 binding affinity | nih.gov |

| Synthetic Cannabinoids (N-pentyl indoles) | Terminal position of N-pentyl chain | Generally increased CB1 receptor potency | nih.gov |

| 2-(Phenyl)morpholinol derivatives | 3,5-difluoro on phenyl ring | Potent and selective norepinephrine reuptake inhibition | nih.gov |

Influence of Stereochemistry on Activity and Selectivity Profiles

Stereochemistry is a critical determinant of the biological activity and selectivity of phenylmorpholine derivatives. The spatial arrangement of substituents around the chiral centers in the morpholine (B109124) ring and at the benzylic position dictates the orientation of the molecule within the binding pocket of its target. nih.gov

The importance of stereochemistry is exemplified by the antidepressant agent (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol. The specific (2S,3S,5R) configuration is essential for its potent and selective inhibition of norepinephrine uptake. nih.gov This precise stereochemical requirement underscores the highly specific nature of the interaction between the molecule and the norepinephrine transporter.

In another series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, it was established that inhibition of serotonin (B10506) and norepinephrine reuptake is a function of both stereochemistry and the substitution pattern on the aryl rings. nih.gov By manipulating the stereochemistry, researchers were able to identify selective serotonin reuptake inhibitors (SRIs), selective norepinephrine reuptake inhibitors (NRIs), and dual SNRIs within the same chemical series. nih.gov Specifically, the (SS)- and (RR)-enantiomers displayed distinct pharmacological profiles, with one enantiomer often being significantly more potent or selective than the other. nih.gov

A stereoselective synthesis approach is often necessary to access the desired enantiomerically pure compounds, as different stereoisomers can have vastly different biological effects. rsc.org The synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines can be achieved with high stereoselectivity, yielding single diastereomers. rsc.org

The table below illustrates the influence of stereochemistry on the activity of phenylmorpholine derivatives.

| Compound | Stereochemistry | Biological Activity | Reference |

| 2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol | (2S,3S,5R) | Potent and selective norepinephrine uptake inhibitor | nih.gov |

| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | (SS) vs (RR) | Determined selectivity for serotonin vs. norepinephrine reuptake inhibition | nih.gov |

Role of Morpholine Ring Substituents on Biological Interactions

Substituents on the morpholine ring play a crucial role in modulating the biological activity of phenylmorpholine derivatives. Modifications at both the nitrogen and carbon atoms of the morpholine ring can significantly impact potency, selectivity, and pharmacokinetic properties.

N-Substitution: The nitrogen atom of the morpholine ring is a common site for modification. N-alkylation can influence the basicity of the nitrogen and provide additional interaction points with the target protein. nih.gov For example, in a series of quinoline (B57606) substituted morpholine derivatives acting as caspase 3 inhibitors, 4-methyl and 4-phenyl substituents were found to be the most potent. e3s-conferences.org

In some instances, an unsubstituted morpholine ring is favorable for potent activity. sci-hub.se For example, in a series of chalcone (B49325) substituted morpholine derivatives evaluated for anticancer activity, the unsubstituted morpholine moiety was found to be important for potency. sci-hub.se Bridged morpholine moieties have also been explored, with a 3,5-ethylene bridged morpholine showing potent activity as an mTOR inhibitor, suggesting that conformational constraint of the morpholine ring can be beneficial. sci-hub.se

The following table provides examples of the impact of morpholine ring substituents.

| Compound Series | Morpholine Ring Substituent | Effect on Biological Activity | Reference |

| Quinoline substituted morpholines | 4-methyl or 4-phenyl (N-substitution) | Potent caspase 3 inhibition | e3s-conferences.org |

| 2-(3,5-difluorophenyl)-2-morpholinol | 3,5-dimethyl (C-substitution) | Potent and selective norepinephrine reuptake inhibition | nih.gov |

| Chalcone substituted morpholines | Unsubstituted | Favorable for potent anticancer activity | sci-hub.se |

| 2-ureidophenyltriazines | 3,5-ethylene bridged | Potent mTOR inhibition | sci-hub.se |

Significance of Phenyl Ring Substituents for Biological Potency and Selectivity

Substituents on the phenyl ring are a cornerstone of SAR studies for phenylmorpholine derivatives, with their electronic and steric properties heavily influencing potency and selectivity.

Halogen substituents, particularly fluorine, are frequently employed. As discussed in section 7.1, the 3,5-difluoro pattern is associated with potent norepinephrine reuptake inhibition. nih.gov In other series, a single fluorine atom at different positions can fine-tune selectivity. For instance, in a series of antifungal agents, a 4-fluorophenyl substituent on a thiazol-2(3H)-imine core containing a morpholine moiety was found to be a potent 14α-demethylase inhibitor. nih.gov In another study, morpholine substituted with an aromatic ring containing a halogen group led to an increase in inhibitory activity against the HepG2 cancer cell line. e3s-conferences.org

Hydroxyl groups are another important substituent. A study on morpholine-thiopyrano pyrimidine (B1678525) derivatives as mTOR inhibitors indicated that a 4-hydroxy substitution on a C-4 substituted phenyl ring was favorable for activity. e3s-conferences.orgsci-hub.se

The nature and position of the substituent can dramatically alter the pharmacological profile. For example, in a series of (Z)-BPT derivatives, a 4-hydroxyl substituent on the β-phenyl ring was crucial for tyrosinase inhibitory activity, while the introduction of a 3-bromo substituent dramatically reduced activity. nih.gov

The table below summarizes the effects of various phenyl ring substituents.

| Compound Series | Phenyl Ring Substituent | Effect on Biological Activity | Reference |

| 2-morpholinol derivatives | 3,5-difluoro | Potent norepinephrine reuptake inhibition | nih.gov |

| Thiazol-2(3H)-imine derivatives | 4-fluoro | Potent antifungal activity | nih.gov |

| N-substituted indolines and morpholines | Aromatic ring with halogen | Increased anticancer activity against HepG2 | e3s-conferences.org |

| Morpholine-thiopyrano pyrimidine derivatives | 4-hydroxy | Favorable for mTOR inhibition | e3s-conferences.orgsci-hub.se |

| (Z)-BPT derivatives | 4-hydroxy | Potent tyrosinase inhibition | nih.gov |

| (Z)-BPT derivatives | 3-bromo | Reduced tyrosinase inhibition | nih.gov |

Identification of Key Pharmacophoric Features for Target Binding

Pharmacophore modeling helps to identify the essential structural features required for a molecule to bind to its biological target. For phenylmorpholine derivatives acting as monoamine reuptake inhibitors, a general pharmacophore model has emerged. nih.govnih.gov

This model typically includes:

A hydrophobic feature: This is often represented by the phenyl ring, which engages in hydrophobic interactions within the binding pocket of the transporter. nih.gov

A hydrogen bond donor/acceptor: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the oxygen atom can also participate in hydrogen bonding. researchgate.net In some cases, the nitrogen is protonated and acts as a hydrogen bond donor. nih.gov

A defined spatial relationship between these features.

For selective serotonin reuptake inhibitors (SSRIs), a pharmacophore model might include two hydrophobic centers and one hydrogen bond donor. nih.gov The morpholine ring itself is considered a privileged pharmacophore in medicinal chemistry due to its ability to engage in various molecular interactions and improve pharmacokinetic properties. nih.govresearchgate.net

In the context of monoamine transporters, the binding site (S1) is comprised of several subsites. Subsite A typically binds the amine moiety, where an aspartate residue can form a salt bridge with the protonated amine. nih.gov Subsite B accommodates the aromatic ring. nih.gov The specific interactions within these subsites determine the affinity and selectivity of the ligand.

The key pharmacophoric features for phenylmorpholine-based monoamine reuptake inhibitors are summarized in the table below.

| Pharmacophoric Feature | Corresponding Structural Element | Type of Interaction | Reference |

| Hydrophobic Center | Phenyl ring | Hydrophobic interactions, π-π stacking | nih.govnih.gov |

| Hydrogen Bond Donor | Protonated morpholine nitrogen | Hydrogen bonding, ionic interactions | nih.govnih.gov |

| Hydrogen Bond Acceptor | Morpholine oxygen/nitrogen | Hydrogen bonding | researchgate.net |

Comparative SAR Analysis with Related Heterocyclic Scaffolds

The morpholine ring is often compared to other heterocyclic scaffolds, such as piperidine (B6355638) and piperazine, to understand its specific contributions to biological activity and drug-like properties. nih.govcambridgemedchemconsulting.com

Morpholine vs. Other Heterocycles: The 4-(pyrimidin-4-yl)morpholine (B7810120) motif is a privileged structure for targeting the PI3K-AKT-mTOR pathway. nih.gov The morpholine oxygen plays a crucial role by acting as a hinge binder through hydrogen bonding. nih.gov Attempts to replace the morpholine with a tetrahydropyran (B127337) (THP) ring in this motif were successful when the THP ring's rotation was conformationally restricted by a cyclopropyl (B3062369) group to mimic the conformation of the morpholine-containing compound. nih.gov

Benzofuran has been explored as a bioisosteric replacement for the indanone ring in drugs like donepezil, and it has been incorporated into molecules containing morpholine to target enzymes like AChE and BACE-1 for Alzheimer's disease. acs.org

The choice of the heterocyclic scaffold is a critical decision in drug design, and morpholine often provides a favorable balance of properties.

The table below provides a comparative analysis of morpholine with other heterocyclic scaffolds.

| Scaffold Comparison | Key Findings | Reference |

| Morpholine vs. Piperidine | Replacement of piperidine with morpholine can improve potency, reduce metabolic liability, and enhance activity. | nih.govcambridgemedchemconsulting.com |

| Morpholine vs. Tetrahydropyran (THP) | Morpholine's conformation can be mimicked by a conformationally restricted THP ring to maintain activity. | nih.gov |

| Morpholine in combination with Benzofuran | Used to create dual-target inhibitors for Alzheimer's disease. | acs.org |

Analytical Methodologies for 2 3,5 Difluorophenyl Morpholine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for assessing the purity and quantifying the amount of 2-(3,5-Difluorophenyl)morpholine. Techniques such as HPLC, GC, and UPLC are commonly utilized, each with specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of morpholine (B109124) derivatives. For compounds like this compound, which may lack a strong UV chromophore, derivatization is a common strategy to enhance detection by UV spectrophotometry. researchgate.netnih.gov For instance, morpholine and its analogues can be derivatized with reagents like 1-naphthylisothiocyanate to form a thiourea (B124793) derivative that is readily detectable. researchgate.netnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. ijpsjournal.com A typical method would involve a C18 or a phenyl stationary phase. sielc.commdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comnih.govresearchgate.net For compounds without a suitable chromophore, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. helixchrom.com

Table 1: Example HPLC Method Parameters for Phenyl-Morpholine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | C18, (150 x 4.6) mm, 5µm | researchgate.net |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid | sielc.com |

| or 0.01M KH2PO4 Buffer (pH 3.5) : Acetonitrile (60:40) | researchgate.net | |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

| Detection | UV at 248 nm (for derivatized compound) | researchgate.net |

| or Refractive Index (RI) Detector (for underivatized compound) | helixchrom.com | |

| Injection Volume | 10 µL | mdpi.com |

| Column Temp. | 30 °C | researchgate.net |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of morpholine compounds. osha.govresearchgate.net Due to the polarity and potential for low volatility of morpholine derivatives, derivatization is frequently required to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net A common approach involves the nitrosation of the morpholine nitrogen to form a more volatile and stable N-nitrosomorpholine derivative, which can then be analyzed by GC-MS. researchgate.net

Samples can be prepared via liquid-liquid extraction using solvents like dichloromethane (B109758) or chloroform (B151607) to isolate the derivative before injection into the GC system. nih.gov

Table 2: Example GC Method Parameters for Morpholine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Reaction with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine. | nih.govresearchgate.net |

| Extraction Solvent | Dichloromethane | nih.gov |

| Column | Capillary column suitable for amine or nitrosamine (B1359907) analysis. | osha.gov |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | osha.govnih.gov |

| Analysis Mode | Selected Ion Monitoring (SIM) for MS to enhance sensitivity and selectivity. | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC utilizing columns with sub-2 µm particles, offers significant advantages in terms of speed, resolution, and sensitivity. mdpi.com These methods are particularly valuable for complex analyses, such as impurity profiling and stability studies. mdpi.comnih.gov A UPLC method for this compound would likely use a sub-2 µm particle column (e.g., HSS T3 or C18) and a gradient elution with a mobile phase of acidified water and an organic solvent like acetonitrile. mdpi.com The higher pressures and smaller particle sizes allow for much faster analysis times, often under 5 minutes, without compromising separation efficiency. ijpsjournal.com UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive quantification and structural elucidation of impurities. mdpi.com

Table 3: Example UPLC Method Parameters

| Parameter | Condition | Source |

|---|---|---|

| System | Waters Acquity UPLC H-Class | mdpi.comnih.gov |

| Column | ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) | mdpi.com |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Column Temp. | 45 °C | mdpi.com |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) | mdpi.comresearchgate.net |

| Injection Volume | 2 µL | mdpi.com |

Chiral Separation Methods for Enantiomeric Purity

Since this compound contains a chiral center, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological properties. Chiral HPLC is the method of choice for determining enantiomeric purity.

Developing a robust chiral separation can be complex. A systematic approach often involves screening various chiral stationary phases (CSPs) under different chromatographic modes (e.g., normal-phase, reversed-phase, polar organic). sigmaaldrich.com For complex molecules with multiple chiral centers, an effective strategy can be the coupling of a chiral column with an achiral column in series. This allows for the simultaneous separation of diastereomers on the achiral column and the resolution of the corresponding enantiomeric pairs on the chiral column. sigmaaldrich.com

For example, a CHIROBIOTIC V2 column, which is compatible with reversed-phase conditions, has shown excellent selectivity for various enantiomeric pairs. sigmaaldrich.com This allows it to be used in tandem with a standard achiral column, like an Ascentis Phenyl, to achieve full separation of all stereoisomers. sigmaaldrich.com

Method Development and Validation Parameters (e.g., LOD, LOQ, Linearity, Accuracy)

Any analytical method developed for the quantification of this compound must be validated according to ICH guidelines to ensure its reliability. researchgate.net Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.netijpsdronline.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. ijpsjournal.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govijpsdronline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking the sample matrix with known amounts of the analyte. ijpsdronline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

LOD & LOQ: The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the limit of quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govmdpi.comijpsdronline.com

Table 4: Representative Validation Parameters for Morpholine Derivative Analysis

| Parameter | Typical Value/Range | Source |

|---|---|---|

| Linearity Range | 1 - 200 µg/mL | researchgate.netmdpi.com |

| Correlation Coefficient (r²) | > 0.999 | nih.govijpsdronline.com |

| LOD | 0.1 - 0.33 µg/mL | mdpi.comijpsdronline.com |

| LOQ | 0.3 - 1.0 µg/mL | mdpi.comijpsdronline.com |

| Accuracy (Recovery) | 94.3% - 109.0% | nih.govijpsdronline.com |

| Precision (RSD) | < 2% for repeatability; < 7% for intermediate precision | nih.govijpsdronline.com |

Impurity Profiling and Stability Indicating Methods

Impurity profiling is the identification and quantification of all potential impurities in a substance. A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the properties of the drug substance over time. ijpsjournal.com These methods must be able to separate the active ingredient from its degradation products, allowing for an accurate assessment of stability. ijpsjournal.comresearchgate.net

The development of a SIAM typically involves subjecting the compound to forced degradation (stress testing) under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netmdpi.comnih.gov The resulting stressed samples are then analyzed, typically by RP-HPLC or UPLC, often coupled with mass spectrometry (LC-MS/MS). researchgate.net This approach helps to identify potential degradation pathways and ensures the analytical method can effectively separate the main compound from any degradants formed. ijpsjournal.comresearchgate.net The use of a photodiode array (PDA) detector can help in assessing peak purity, while high-resolution mass spectrometry (e.g., QToF-MS) is invaluable for the structural elucidation of unknown impurities and degradants. mdpi.comresearchgate.net

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While general methods for morpholine (B109124) synthesis exist, the development of novel, efficient, and sustainable routes tailored to 2-(3,5-difluorophenyl)morpholine is a primary research gap. researchgate.net Current syntheses may rely on multi-step procedures or harsh reagents. Future research should focus on innovative strategies that offer higher yields, stereoselectivity, and improved environmental profiles.

Key areas for exploration include:

Asymmetric Synthesis : Developing catalytic asymmetric methods to produce enantiomerically pure forms of this compound is crucial, as different stereoisomers can exhibit distinct biological activities and properties. nih.gov

Metal-Catalyzed Cyclizations : Investigating novel transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed aminocyclizations, could provide more direct and efficient pathways to the morpholine core. researchgate.net

Flow Chemistry : The application of continuous flow technology could enhance reaction efficiency, safety, and scalability, allowing for more controlled and reproducible synthesis.

Green Chemistry Approaches : A significant research gap is the development of sustainable methodologies. This includes using greener solvents, reducing energy consumption, and utilizing renewable starting materials where possible. rsc.org For instance, exploring one-pot reactions that minimize intermediate purification steps aligns with the principles of green chemistry. rsc.org Research into biocatalysis, using enzymes to construct the morpholine ring, represents a frontier in sustainable synthesis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | Access to single enantiomers, improved target specificity. | Development of chiral catalysts and ligands. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in microreactors. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme discovery and engineering for morpholine synthesis. |

| One-Pot Reactions | Reduced waste, time, and resource efficiency. | Designing tandem or domino reaction sequences. |

Advanced Computational Approaches for Compound Design and Mechanism Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process, yet its application to the this compound scaffold is underexplored. Advanced computational methods can guide the synthesis of new derivatives and provide a deeper understanding of their behavior.

Future computational research should include:

Mechanism Elucidation : Using methods like Density Functional Theory (DFT) calculations to investigate the mechanisms of synthetic reactions can help optimize conditions and predict outcomes. mdpi.com This is particularly valuable for developing novel synthetic routes. mdpi.combeilstein-journals.org

Structure-Based Drug Design (SBDD) : If a biological target is identified, SBDD can be used to design derivatives of this compound with enhanced binding affinity and selectivity.

Pharmacophore Modeling : In the absence of a known target structure, pharmacophore models can be built based on a set of active compounds to guide the design of new molecules with similar desired activities.

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize which derivatives to synthesize, saving time and resources by flagging potentially problematic compounds early in the process.

Identification of Undiscovered Biological Targets and Pathways

A major gap in the current knowledge is the lack of identified biological targets for this compound. While morpholine-containing compounds are known to interact with a wide range of biological targets, the specific proteins and pathways modulated by this particular difluorinated derivative are unknown. researchgate.netontosight.ai

Key research initiatives should focus on:

Phenotypic Screening : Conducting broad phenotypic screens in various cell lines (e.g., cancer, neuronal, immune cells) can uncover novel biological effects and provide starting points for target deconvolution.

Chemoproteomics : Techniques such as affinity-based protein profiling can be used to "fish out" the direct binding partners of this compound from a complex cellular lysate, providing a direct route to target identification.

Genetic Screening : Performing CRISPR-Cas9 or siRNA screens in the presence of the compound can identify genes that either enhance or suppress its activity, thereby revealing the biological pathways involved.

Transcriptomics and Metabolomics : Analyzing changes in gene expression and metabolite levels in cells treated with the compound can provide a systems-level view of its impact and suggest potential mechanisms of action.

Expansion of Chemical Space through Diverse Derivatization

The this compound core is a starting point for creating a library of novel compounds. A significant research opportunity lies in the systematic expansion of the chemical space around this scaffold to explore structure-activity relationships (SAR). capes.gov.brnih.gov

Strategies for derivatization include:

N-Functionalization : The morpholine nitrogen is a prime site for modification. Introducing a variety of substituents (e.g., alkyl, aryl, acyl, sulfonyl groups) can modulate the compound's physicochemical properties and biological activity.

C-Functionalization : Although more challenging, the synthesis of derivatives with substituents on the carbon atoms of the morpholine ring is an underexplored area that could yield compounds with novel properties. capes.gov.brnih.gov

Systematic Chemical Diversity (SCD) : Applying the concept of SCD would involve the systematic variation of substituents at different positions with controlled stereochemistry to thoroughly map the chemical space. nih.gov

Generative AI Models : Advanced machine learning models can be trained on existing chemical databases to propose novel, synthetically feasible derivatives of the scaffold that are predicted to have desirable properties. biorxiv.org

Development of High-Throughput Screening and Analytical Tools

To efficiently explore the biological potential of a library of this compound derivatives, the development of robust high-throughput screening (HTS) and analytical methods is essential.

Future work in this area should encompass:

HTS Assay Development : Creating and validating HTS assays are fundamental for screening large compound libraries against specific biological targets or cellular phenotypes. nih.govnih.gov This could involve fluorescence-based, luminescence-based, or other reporter assays suitable for miniaturization. nih.gov

Advanced Analytical Methods : The development of sensitive and reliable analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is crucial for quality control of synthesized compounds and for conducting pharmacokinetic and metabolism studies. nih.govresearchgate.netresearchgate.net There is a need for methods specifically validated for quantifying this compound and its metabolites in complex biological matrices.

Miniaturization and Automation : Implementing automated synthesis and purification platforms alongside miniaturized screening assays would dramatically increase the throughput of the discovery pipeline, allowing for the rapid evaluation of a larger and more diverse set of compounds.

| Tool/Methodology | Application Area | Research Goal |

| High-Throughput Screening (HTS) | Biological Evaluation | Rapidly screen compound libraries to identify "hits". nih.govnih.gov |

| HPLC-MS/MS | Bioanalysis & Quality Control | Quantify parent compound and metabolites in biological samples. nih.gov |

| Automated Synthesis | Chemical Library Production | Accelerate the generation of diverse derivatives. |

| GC-MS | Purity Analysis & Detection | Develop methods for detecting and quantifying morpholine-based compounds. researchgate.netosha.gov |

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-difluorophenyl)morpholine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves multi-step protocols. For example, coupling fluorophenyl precursors with morpholine rings via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using boron-containing intermediates) has been reported . Key parameters include temperature control (e.g., 80°C for boronate ester formation ), solvent selection (MeCN or n-BuOH ), and stoichiometric ratios of reagents like NaOAc and TBAI . Yield optimization may require purification via column chromatography and analysis by LC/MS or NMR to confirm structural integrity .

Q. How can researchers characterize the electronic effects of the 3,5-difluorophenyl group on morpholine’s reactivity?

The electron-withdrawing nature of fluorine atoms alters the aromatic ring’s electronic density, impacting reactivity in subsequent reactions (e.g., nucleophilic attacks or catalytic cycles). Computational studies (e.g., PubChem-derived SMILES and InChI data ) combined with experimental techniques like Hammett plots or X-ray crystallography (as in ’s crystal structure analysis) can quantify these effects. Additionally, substituent positioning (para vs. meta) influences steric interactions, as seen in analogues like 4-chlorophenyl-morpholine derivatives .

Q. What analytical methods are critical for confirming the purity and identity of this compound?

High-resolution mass spectrometry (HRMS) and LC/MS (ESI+) are essential for verifying molecular weights (e.g., 220.045 g/mol for pyrimidine analogues ). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves substituent positions, while differential scanning calorimetry (DSC) determines melting points (e.g., mp 68–70°C for related fluorophenyl acetic acids ). Purity assessment often employs HPLC with UV detection .

Advanced Research Questions

Q. How do enantiomeric differences in this compound derivatives affect biological activity?

Stereochemistry significantly impacts bioactivity. For instance, imidazopyridine derivatives synthesized from 3,5-difluorophenyl precursors showed divergent yields (7% vs. 16%) for cis/trans isomers, with distinct binding affinities to biological targets . Chiral HPLC or circular dichroism (CD) can resolve enantiomers, while molecular docking studies (using PubChem-derived 3D structures ) predict interactions with enzymes or receptors.

Q. What strategies address contradictory data in fluorophenyl-morpholine SAR studies?

Discrepancies in structure-activity relationships (SAR) may arise from assay variability or substituent effects. For example, trifluoromethyl groups in 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine enhance solubility but reduce metabolic stability . Systematic comparison of analogues (e.g., 3,5-difluoro vs. 2,4-difluoro isomers ) using standardized assays (e.g., enzyme inhibition or cytotoxicity screens) clarifies substituent contributions. Meta-analysis of patent data (e.g., EP Bulletins ) can also resolve contradictions.

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

Tools like QSAR (Quantitative Structure-Activity Relationship) models utilize descriptors such as LogP (2.234 for pyrimidine-carbaldehyde ) and topological polar surface area (PSA, 42.85 Ų ) to predict absorption, distribution, and toxicity. Molecular dynamics simulations (e.g., using DSSTox data ) assess binding kinetics to cytochrome P450 enzymes or transporters, guiding lead optimization.

Q. What mechanisms explain the biological activity of this compound in disease models?

Fluorophenyl-morpholine derivatives often target kinases or G-protein-coupled receptors (GPCRs). For example, 2-(3,5-difluorophenyl)imidazopyridines inhibit hemozoin formation in malaria , while morpholine-thiazole hybrids (e.g., 2-[(3,5-difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid ) show antimicrobial potential. Mechanistic studies require in vitro target engagement assays (e.g., SPR or ITC) and in vivo efficacy models to validate hypotheses.

Methodological Notes

- Synthesis Optimization : Prioritize boronate ester intermediates for Suzuki couplings and monitor reaction progress via TLC.

- Data Interpretation : Cross-reference crystallographic data (e.g., ) with computational models to resolve stereochemical ambiguities.

- Biological Assays : Use fluorinated analogues to probe lipophilicity-activity relationships, noting fluorine’s role in enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.